5-Ethyl vs 5-Trifluoromethyl: Lipophilicity and Shape
The target compound bears a 5-ethyl group (C2H5) on the pyrazole core, in contrast to the 5-trifluoromethyl (CF3) substituent found in SC-560 and the 5-(4-methylphenyl) group in celecoxib [1]. The 5-ethyl substituent reduces the computed XLogP3-AA to 5.9 compared with 5.9 estimated for SC-560 (MW 352.74, C17H12ClF3N2O vs. target MW 350.8, C18H14ClF3N2). However, the absence of the methoxy group on N1-phenyl (present in SC-560) eliminates a hydrogen bond acceptor and reduces TPSA from 22.5 Ų (estimated for SC-560) to 17.8 Ų for the target compound [2]. This lower TPSA combined with high XLogP places the target compound in a distinct region of CNS MPO property space, suggesting different permeability and tissue distribution profiles compared with 5-CF3-substituted diarylpyrazoles [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.9; TPSA = 17.8 Ų; MW = 350.8 g/mol; HBD = 0; HBA = 4 |
| Comparator Or Baseline | SC-560: MW = 352.74 g/mol, C17H12ClF3N2O, estimated XLogP ~5.0-5.5, TPSA ~22.5 Ų (contains methoxy O); Celecoxib: MW = 381.37, XLogP ~3.5, TPSA = 86.4 Ų |
| Quantified Difference | TPSA reduction of ~4.7 Ų relative to SC-560; XLogP increase of ~2.4 units relative to celecoxib. 5-Ethyl vs. 5-CF3 eliminates 3 electronegative fluorine atoms at position 5. |
| Conditions | Computed properties from PubChem (release 2025.09.15) using XLogP3 3.0 and Cactvs 3.4.8.24; SC-560 properties from Chemsrc experimental and computed data. |
Why This Matters
The lower TPSA and higher XLogP of the 5-ethyl derivative predict superior passive membrane permeability and potential CNS penetration, making it a preferable choice for screening campaigns targeting intracellular or CNS-resident proteins where tool compounds like SC-560 or celecoxib may underperform due to limited brain exposure.
- [1] Penning TD, Talley JJ, Bertenshaw SR, et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). J Med Chem. 1997;40(9):1347-1365. View Source
- [2] PubChem Compound Summary, CID 71374269: 3-(4-Chlorophenyl)-5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole. National Center for Biotechnology Information, 2025. View Source
